N-(9H-fluoren-2-yl)-3-phenylpropanamide
Description
N-(9H-fluoren-2-yl)-3-phenylpropanamide is a synthetic organic compound characterized by a fluorene moiety substituted at the 2-position with an amide-linked 3-phenylpropanoyl group.
Properties
Molecular Formula |
C22H19NO |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H19NO/c24-22(13-10-16-6-2-1-3-7-16)23-19-11-12-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-9,11-12,15H,10,13-14H2,(H,23,24) |
InChI Key |
ZDSMHRCXHOXDFB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(9H-fluoren-2-yl)-3-phenylpropanamide and related compounds:
Key Observations:
Structural Variations: Fluorene vs. Benzothiazole/Thiazine: The fluorene core in this compound offers greater aromatic stability compared to heterocyclic cores like benzothiazole () or thiazine (), which may enhance UV absorption or thermal stability in materials .
Spectroscopic Features: IR Spectroscopy: All amide-containing compounds exhibit strong C=O stretches between 1638–1731 cm⁻¹, with minor shifts depending on electronic effects (e.g., electron-withdrawing nitro groups in benzothiazole derivatives lower C=O frequency) . NMR Spectroscopy: Aromatic protons in fluorene derivatives resonate at δ 7.2–8.5 ppm, while amide carbonyl carbons appear near 170 ppm in ¹³C NMR, consistent with analogous compounds .
Physicochemical Properties :
- Melting Points : Fluorene-based compounds (e.g., 5a) generally exhibit higher melting points (>190°C) compared to phenethylamide derivatives (e.g., 32), which are often oils, due to enhanced crystal packing from the planar fluorene moiety .
- Solubility : The dihydroxyphenethyl group in compound 32 () increases hydrophilicity, whereas the fluorene core in the target compound likely reduces aqueous solubility, favoring organic solvents like DMF or THF .
Potential Applications: Materials Science: Fluorene derivatives are widely used in polyimides and optoelectronic materials due to their thermal stability and fluorescence . Pharmaceuticals: Amide-containing analogs (e.g., thiazine derivatives in ) show bioactivity, suggesting the target compound could be explored for antimicrobial or anticancer properties .
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